D-Proline, 1-acetyl-2-methyl-

Analytical Chemistry Quality Control Reagent Purity

D-Proline, 1-acetyl-2-methyl- is a unique chiral proline derivative featuring an α-methyl group that introduces severe conformational constraint, locking the N-acetyl and carboxylic acid groups into a defined geometry. This pre-organization is critical for peptidomimetic drug design, organocatalysis, and chiral separations. Unlike flexible D-proline or N-acetyl-D-proline, this α,α-disubstituted amino acid ensures superior target selectivity and metabolic stability. Ideal for introducing a rigid D-configured stereocenter into complex scaffolds. Available in high purity (≥95%).

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 1268520-12-2
Cat. No. B566922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 1-acetyl-2-methyl-
CAS1268520-12-2
SynonymsD-Proline, 1-acetyl-2-methyl-
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCC(=O)N1CCCC1(C)C(=O)O
InChIInChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1
InChIKeyVOSYPKQVDFIHEJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Proline, 1-acetyl-2-methyl- (CAS 1268520-12-2): A Conformationally Restricted Chiral Building Block


D-Proline, 1-acetyl-2-methyl- (also known as (2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid, MFCD18632852) is a specialized, non-proteinogenic, chiral proline derivative. It is classified as an N-acetyl, α-substituted amino acid, a structural motif distinct from the parent amino acid L-proline and its simple N-acetylated analog [1]. This compound serves primarily as a research and development (R&D) building block, prized for its ability to introduce both a defined stereocenter (D-configuration) and a conformationally restricting α-methyl group into complex molecular scaffolds .

Why Generic Proline or Simple N-Acetyl-D-Proline Cannot Replace D-Proline, 1-acetyl-2-methyl- in Constrained Scaffold Synthesis


Direct substitution of D-Proline, 1-acetyl-2-methyl- with simpler analogs like D-proline (CAS 344-25-2) or N-acetyl-D-proline (CAS 59785-64-7) is not scientifically valid due to the target compound's unique stereoelectronic properties. The presence of the α-methyl group at the C2 position, a structural feature known as an α,α-disubstituted amino acid motif, introduces severe conformational constraints on the pyrrolidine ring and the adjacent peptide backbone [1]. This structural rigidity is absent in the generic comparators, which possess a secondary α-hydrogen and exhibit greater conformational flexibility. Consequently, the spatial orientation of the N-acetyl moiety and the carboxylic acid group in the target compound is locked into a distinct geometry. This pre-organization is a critical design element in peptidomimetics, catalysis, and drug discovery, where the precise three-dimensional presentation of functional groups dictates target binding affinity, selectivity, and biological activity .

Quantified Differentiation of D-Proline, 1-acetyl-2-methyl- (CAS 1268520-12-2) vs. In-Class Alternatives


Molecular Weight and Formula Differentiation from Non-Acetylated Analogs

Procurement requires absolute identity verification. D-Proline, 1-acetyl-2-methyl- (C8H13NO3) is chemically distinct from its non-acetylated α-methyl analog, 2-methyl-D-proline (C6H11NO2, CAS 63399-77-9), due to the addition of an N-acetyl group (C2H3O) [1]. The molecular weight (MW) is therefore a primary differentiator.

Analytical Chemistry Quality Control Reagent Purity

Enantiomeric Purity of the (R)-Configuration Relative to Racemic or (S)-Counterparts

The compound is defined by its (2R) stereochemistry, conferring specific optical rotation properties essential for chiral applications [1]. The use of a racemic mixture (e.g., (2RS)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid) or the corresponding (2S)-enantiomer (derived from L-proline) would yield a 1:1 enantiomeric ratio (er = 50:50) instead of the near-100% enantiomeric excess (ee) of the D-isomer.

Asymmetric Synthesis Chiral Separation Enantioselectivity

Conformational Restraint Imparted by α-Methyl Substitution Compared to Unsubstituted Proline

The α-methyl group in D-Proline, 1-acetyl-2-methyl- creates a quaternary stereocenter, a feature known to significantly restrict the conformational space of the pyrrolidine ring compared to D-proline (which lacks this substitution) [1]. This is a class-level effect observed across α-substituted proline analogs; the 2-methyl substituent imparts conformational rigidity, influencing peptide backbone structure [1].

Peptidomimetics Conformational Analysis Drug Design

Purity Grade Specification: 95-97% as a Defined Quality Standard

The compound is commercially supplied with a defined purity specification, typically in the range of 95-97% as determined by HPLC or similar analytical methods [1]. This contrasts with research-grade materials that may be synthesized in-house with variable or uncharacterized purity. The specification provides a quantifiable benchmark for procurement and experimental reproducibility.

Quality Control Reagent Specification Procurement

Validated Application Scenarios for Procuring D-Proline, 1-acetyl-2-methyl- (CAS 1268520-12-2)


Synthesis of Conformationally Constrained Peptidomimetics

This compound is an ideal building block for introducing a conformationally rigid, D-configured α,α-disubstituted amino acid into a peptide chain. The α-methyl group restricts backbone flexibility, which can be exploited to stabilize specific secondary structures (e.g., β-turns) or to pre-organize a molecule for target binding, as inferred from the properties of related α-methyl proline derivatives [1]. This is critical in the development of peptidomimetic drugs where enhanced metabolic stability and target selectivity are desired.

Chiral Auxiliary or Organocatalyst Development

As a chiral, non-racemic molecule with a tertiary amide and a carboxylic acid, D-Proline, 1-acetyl-2-methyl- serves as a scaffold for designing novel chiral auxiliaries or organocatalysts [1]. The (2R)-configuration provides a specific chiral environment that can induce asymmetry in a subsequent reaction. The α-methyl group offers steric bulk adjacent to the reactive center, which can influence the stereochemical outcome of catalytic cycles.

Analytical Reference Standard for Method Development

The compound's well-defined structure, high commercial purity (95-97%) [1], and distinct molecular weight (171.19 g/mol) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). It can serve as a model compound for optimizing chiral separation conditions on various stationary phases, a common application for proline derivatives [2].

Technical Documentation Hub

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